molecular formula C17H12F2N2OS3 B12043116 2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone CAS No. 477330-25-9

2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone

Cat. No.: B12043116
CAS No.: 477330-25-9
M. Wt: 394.5 g/mol
InChI Key: WJQALPFTOSYXCM-UHFFFAOYSA-N
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Description

2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then cyclized with carbon disulfide and hydrazine hydrate to yield the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 4-fluorobenzyl bromide under basic conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and reflux conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Fluorophenyl)thio]acetic acid: Shares the fluorobenzyl and thioether functionalities but lacks the thiadiazole ring.

    2-Bromo-4-fluorobenzoic acid: Contains the fluorobenzyl group but differs in its overall structure and reactivity.

Uniqueness

2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is unique due to the presence of both the fluorobenzyl and thiadiazole moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

477330-25-9

Molecular Formula

C17H12F2N2OS3

Molecular Weight

394.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C17H12F2N2OS3/c18-13-5-1-11(2-6-13)9-23-16-20-21-17(25-16)24-10-15(22)12-3-7-14(19)8-4-12/h1-8H,9-10H2

InChI Key

WJQALPFTOSYXCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)F)F

Origin of Product

United States

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